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Doc Pivalate

Cat. No.: B11203478
M. Wt: 414.6 g/mol
InChI Key: VVOIQBFMTVCINR-UHFFFAOYSA-N
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Description

Historical Development of Pivalate (B1233124) Esterification Reactions

Esterification reactions, including those involving pivalic acid and its derivatives like pivalic anhydride (B1165640), have a long history in organic synthesis. Pivalic acid, a short-chain branched fatty acid, has been utilized for decades in the formation of esters, often chosen for their increased stability compared to simpler esters actamedicamarisiensis.ro. Pivalic anhydride, for instance, serves as an effective activating agent for the esterification of alcohols and phenols with carboxylic acids, offering a straightforward synthetic pathway arkat-usa.orgorganic-chemistry.org. The pivaloyl group has also found application as a protecting group in complex syntheses, such as in oligosaccharide chemistry, where its stability and specific reactivity patterns are advantageous nih.govnih.govuniversiteitleiden.nl.

Chemical Significance of the Pivaloyl Moiety in Steroid Derivatization

The incorporation of the pivaloyl moiety into steroid structures, as seen in Desoxycorticosterone Pivalate, confers specific chemical advantages. The bulky tert-butyl group of the pivaloyl moiety significantly increases the lipophilicity of the molecule nih.gov. This enhanced lipophilicity can improve membrane permeability, a critical factor for drug absorption and distribution. Furthermore, the steric hindrance provided by the pivaloyl group contributes to the chemical stability of the ester linkage, making it more resistant to premature hydrolysis compared to less sterically encumbered esters nih.govnih.govscirp.org. In the context of steroid derivatization, such as with desoxycorticosterone, the pivaloyl ester modification can modulate the compound's pharmacokinetic profile, potentially leading to a prolonged duration of action. Desoxycorticosterone Pivalate itself is described as a white, odorless solid that is stable in air and exhibits low water solubility, being practically insoluble in water but sparingly soluble in acetone (B3395972) and slightly soluble in methanol (B129727) and ether drugbank.comnih.govscbt.com.

Overview of Ester-Based Prodrug Concepts in Medicinal Chemistry: Chemical Design Principles

Prodrugs are pharmacologically inactive compounds that are converted into their active forms within the body through chemical or enzymatic processes actamedicamarisiensis.roscirp.org. Ester-based prodrugs represent a widely employed strategy in medicinal chemistry to optimize drug properties. The fundamental principle involves masking polar functional groups, such as hydroxyl or carboxyl groups, with an ester moiety. This esterification typically enhances lipophilicity, thereby improving oral absorption and membrane penetration nih.govscirp.orgacs.orgijpcbs.comnih.govnih.govscirp.org.

The design of ester prodrugs relies on the presence of esterase enzymes, which are abundant in various tissues and biological fluids, to hydrolyze the ester bond and release the parent drug scirp.orgacs.orgnih.govhrpatelpharmacy.co.in. The chemical nature of the ester group dictates the rate and site of drug release. For instance, sterically hindered or long-chain aliphatic alcohols are often used to create esters with slower hydrolysis rates, leading to prolonged drug action actamedicamarisiensis.rohrpatelpharmacy.co.in. Conversely, esters derived from short-chain alcohols or those with electron-withdrawing groups on the alcohol moiety may undergo faster hydrolysis actamedicamarisiensis.rohrpatelpharmacy.co.in.

An ideal ester prodrug should exhibit minimal intrinsic activity, be chemically stable during absorption, possess good aqueous solubility and permeability, and undergo predictable and quantitative breakdown to release the active drug nih.govnih.gov. While simple esters are common, more complex designs such as amino acid esters, sugar esters, and polymeric esters are also utilized to achieve specific delivery or release profiles scirp.org. The pivaloyl group, due to its stability and lipophilicity-enhancing properties, is a relevant moiety in the design of ester prodrugs actamedicamarisiensis.ro.

Research Landscape and Knowledge Gaps in Desoxycorticosterone Pivalate Chemistry

Research surrounding Desoxycorticosterone Pivalate has largely focused on its application as a mineralocorticoid replacement therapy, particularly in veterinary medicine for conditions like hypoadrenocorticism in dogs europa.eutandfonline.comscilit.comresearchgate.netmdpi.commagonlinelibrary.com. Chemical investigations have primarily centered on developing analytical methodologies for its detection and quantification in biological matrices. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for measuring DOCP and its active metabolite, desoxycorticosterone (DOC), in canine serum, indicating successful conversion of DOCP to DOC in vivo tandfonline.comscilit.comresearchgate.net.

Studies have also explored its stability, noting that it is stable in air and requires storage at controlled temperatures drugbank.comeuropa.eu. The chemical synthesis of DOCP itself typically involves standard esterification procedures, though detailed reports on novel synthetic routes or specific optimization of these processes for DOCP are less prevalent in the general literature compared to its pharmacological applications.

Potential knowledge gaps may exist in areas such as the comprehensive characterization of its degradation pathways under various environmental conditions, detailed studies on its solid-state chemistry, or exploration of novel chemical modifications to further fine-tune its properties. While its role as a prodrug or depot formulation of desoxycorticosterone is understood through its conversion to DOC, in-depth chemical research focusing on the intrinsic chemical reactivity of the pivalate ester within the steroid framework, beyond its role in stability and lipophilicity, appears less explored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O4 B11203478 Doc Pivalate

Properties

IUPAC Name

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIQBFMTVCINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859543
Record name 3,20-Dioxopregn-4-en-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808-48-0
Record name Neodin-depositum
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Desoxycorticosterone Pivalate and Analogous Steroidal Pivalate Esters

Direct Esterification of Desoxycorticosterone with Pivalic Acid Derivatives

Direct esterification involves the reaction of desoxycorticosterone (or a similar steroidal alcohol) with a pivalic acid derivative, such as pivalic anhydride (B1165640) or pivaloyl chloride, in the presence of a catalyst.

Various catalytic systems have been developed to facilitate the esterification of steroidal alcohols, particularly with sterically hindered acylating agents like pivalic anhydride.

Bismuth(III) Triflates (Bi(OTf)₃): Bismuth triflate has emerged as a versatile Lewis acid catalyst for the acylation of alcohols, including sterically demanding ones, with acid anhydrides. This system has been shown to be effective for the acetylation of various steroids organic-chemistry.orgnih.govmdpi.com. For instance, Bi(OTf)₃ can catalyze the acylation of alcohols with pivalic anhydride under mild conditions, often leading to good to excellent yields organic-chemistry.org. The catalytic activity of Bi(OTf)₃ in esterification reactions is attributed to its Lewis acidity, which activates the carbonyl group of the anhydride towards nucleophilic attack by the alcohol nih.gov.

DMAP·HCl (4-(N,N-Dimethylamino)pyridine hydrochloride): This catalyst has been employed for the acylation of alcohols and phenols, operating under base-free conditions and demonstrating recyclability organic-chemistry.org. It can activate acylating agents, facilitating the esterification process.

Other Catalysts: While specific examples for desoxycorticosterone pivalate (B1233124) using these catalysts are not explicitly detailed in all cited literature, analogous steroid acylations suggest their applicability. For instance, FeCl₃·6H₂O has been reported as a catalyst for the esterification of steroid alcohols with fatty acids researchgate.net. Inexpensive phosphoric acid (H₃PO₄) has also been shown to catalyze the acylation of alcohols with acid anhydrides organic-chemistry.org.

The choice of solvent and reaction conditions significantly influences the efficiency and selectivity of the esterification process.

Solvent-Free Conditions: Several studies have demonstrated the effectiveness of solvent-free conditions for the acylation of alcohols, including steroids, with acid anhydrides. This approach offers advantages such as reduced reaction times, simplified workup, and improved environmental impact organic-chemistry.orgresearchgate.netsemanticscholar.org. Microwave irradiation can further accelerate these solvent-free reactions researchgate.netsemanticscholar.orgcem.com.

Organic Solvents: In cases where solvents are used, polar organic solvents such as toluene (B28343) or mesitylene (B46885) have been employed for steroid esterifications researchgate.netconicet.gov.ar. For instance, the esterification of hydrocortisone (B1673445) with stearic acid using Candida antarctica lipase (B570770) (CAL B) was optimized in toluene conicet.gov.ar. For the synthesis of steroidal esters via a sulfonate intermediate, polar solvents like N,N-dialkylacylamide or dimethylsulfoxide were found to be effective google.com.

Optimization Parameters: Key parameters for optimization include the catalyst loading, acylating agent to substrate ratio, temperature, and reaction time. For example, optimizing the enzyme-to-substrate ratio and acylating agent-to-substrate ratio is crucial for maximizing yields and minimizing side reactions in enzymatic esterifications conicet.gov.ar.

While desoxycorticosterone possesses hydroxyl groups at C11, C17, and C21, the pivalate ester is typically formed at the C21 primary hydroxyl group due to its higher reactivity compared to the C11 and C17 secondary hydroxyls. In some complex steroid syntheses, temporary protection of other reactive functional groups (e.g., other hydroxyls, ketones) might be necessary to ensure regioselectivity. Common protecting groups for hydroxyls include tetrahydropyranyl (THP) ethers, silyl (B83357) ethers, or acetals/ketals, which can be selectively removed under specific conditions cem.comlibretexts.orgrsc.org. However, for the direct pivaloylation of desoxycorticosterone at C21, explicit protection-deprotection steps are often not required due to the inherent selectivity for the primary alcohol.

Transesterification Approaches Utilizing Pivalate Esters

Transesterification involves the exchange of an alkoxy group of an ester with an alcohol. In the context of steroid synthesis, this can involve reacting a steroid alcohol with a pivalate ester (e.g., vinyl pivalate) or reacting a steroid ester with pivalic acid or its derivatives. Enzymatic and metal-catalyzed transesterification methods are prominent.

Lipases are widely used biocatalysts for the esterification and transesterification of steroids due to their high regioselectivity, mild reaction conditions, and environmental friendliness conicet.gov.arresearchgate.netcapes.gov.bracs.orgmedcraveonline.comnih.gov.

Lipases: Enzymes such as Candida antarctica lipase B (CAL-B), Candida rugosa lipase, and Rhizomucor miehei lipase have been successfully employed for the esterification and transesterification of various steroids conicet.gov.arresearchgate.netcapes.gov.bracs.orgmedcraveonline.comnih.gov. These enzymes can catalyze the formation of steroidal esters with fatty acids or other carboxylic acids. For example, CAL-B has shown high regioselectivity in acylating vicinal diols of steroids, and it can also be used for transesterification reactions researchgate.net. Candida rugosa lipase has been used in solvent-free conditions under vacuum for the esterification of steroids with fatty acids capes.gov.br.

Substrates and Acylating Agents: While direct pivalate ester formation via enzyme-catalyzed transesterification using pivalic acid or pivalic anhydride is feasible, studies often focus on esterification with fatty acids. However, the principle applies to pivalic acid derivatives. For instance, enzymatic transesterification using vinyl pivalate has been explored for the enantioselective synthesis of esters researchgate.net.

Metal catalysts can also mediate transesterification reactions. Bismuth compounds, such as Bi(OTf)₃, have been reported to catalyze transesterification reactions, for example, in the opening of epoxides with alcohols nih.govmdpi.com. While direct examples of metal-catalyzed transesterification to form desoxycorticosterone pivalate are less common in the reviewed literature compared to direct esterification or enzymatic methods, the general catalytic activity of bismuth salts in transesterification is established nih.govmdpi.com.

Mechanistic Investigations into the Chemical Reactivity of Desoxycorticosterone Pivalate

Hydrolytic Stability Profiling Under Varied Chemical Conditions

The ester linkage in desoxycorticosterone pivalate (B1233124) is susceptible to hydrolysis, a process that regenerates desoxycorticosterone and pivalic acid. The rate and mechanism of this hydrolysis are significantly influenced by the surrounding chemical environment, particularly pH and solvent composition.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

Acid-catalyzed hydrolysis of esters typically proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. For esters with tertiary alkyl groups, such as the pivalate ester, an alternative mechanism involving unimolecular cleavage of the C-O bond (SN1-like) can occur after protonation, due to the stability of the resulting tertiary carbocation. This pathway is generally slower for pivalate esters compared to less hindered esters due to the steric bulk of the tert-butyl group. While specific kinetic data for desoxycorticosterone pivalate under acid catalysis were not found in the provided search results, general principles of ester hydrolysis suggest that the pivalate ester's resistance to hydrolysis is higher than that of less sterically encumbered esters wikipedia.orgchemistrysteps.com.

Base-Catalyzed Hydrolysis Kinetics and Mechanism

Base-catalyzed hydrolysis, also known as saponification, involves the direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester. This mechanism is generally more efficient and irreversible than acid-catalyzed hydrolysis because the resulting carboxylic acid is deprotonated to a carboxylate salt, which cannot readily react further chemistrysteps.com. Pivalate esters are noted for their unusual resistance to hydrolysis compared to most other carboxylic acid esters, a property attributed to the steric hindrance imposed by the tert-butyl group wikipedia.orgatamanchemicals.comumich.edu. This steric hindrance can slow down the rate of nucleophilic attack by hydroxide ions. However, under sufficiently strong basic conditions and elevated temperatures, hydrolysis can still occur.

Solvent Effects on Hydrolytic Pathways

Solvent composition plays a crucial role in ester hydrolysis rates. For instance, in aqueous ethanol (B145695) mixtures, increasing the ethanol content (decreasing the dielectric constant of the medium) generally leads to a decrease in the rates of saponification of esters. This effect is attributed to differential solvation of reactants and the transition state, where the polarity of the transition state influences its interaction with the solvent ias.ac.in. While specific solvent effects on desoxycorticosterone pivalate hydrolysis were not detailed, this general principle suggests that changes in solvent polarity and protic character would influence its hydrolytic stability.

Nucleophilic Acyl Substitution Mechanisms at the Pivaloyl Moiety

The pivaloyl moiety is the site of nucleophilic acyl substitution reactions. Beyond hydrolysis, other nucleophiles (e.g., alcohols for transesterification, amines for amidation) can attack the carbonyl carbon, leading to the displacement of the desoxycorticosterone alcohol. The steric bulk of the pivaloyl group can influence the rate and feasibility of these reactions. For example, in enzymatic resolutions, the steric bulk of pivalate esters has been noted to potentially inhibit the formation of the acyl-enzyme intermediate, affecting reactivity and selectivity academie-sciences.fr. In organic synthesis, pivaloyl chloride or pivalic anhydride (B1165640) are commonly used to introduce the pivaloyl protecting group onto alcohols, which can be later removed by hydrolysis wikipedia.org.

Electrophilic Aromatic Substitution Reactions on the Steroid Core of Pivalate Derivatives

The steroid nucleus of desoxycorticosterone is a fused ring system composed of saturated cyclohexane (B81311) and cyclopentane (B165970) rings, commonly referred to as the gonane (B1236691) or steran skeleton wikipedia.org. Unlike molecules with aromatic rings, this saturated steroid core does not undergo electrophilic aromatic substitution (EAS) in the classical sense. However, the steroid nucleus can participate in other electrophilic reactions, such as halogenation or oxidation, typically at activated positions or through radical mechanisms. Research into "remote functionalization" of steroids has explored methods to selectively introduce functional groups at specific, often unactivated, positions on the saturated steroid core using radical relays or directed reactions acs.orgacs.orgacs.orgresearchgate.net. While the pivalate ester itself does not confer aromaticity to the steroid core, studies on related steroid derivatives or the general reactivity of the steroid nucleus towards electrophiles might be considered within a broader interpretation of this section. However, direct electrophilic aromatic substitution is not a characteristic reaction of the saturated steroid nucleus of desoxycorticosterone pivalate.

Photochemical and Thermochemical Transformations of Pivalate Esters

Pivalate esters, including those derived from steroids, can undergo transformations upon exposure to light or heat. Photolysis of steroid esters, particularly those functionalized with photosensitive groups like benzophenone, can lead to intramolecular reactions where the photosensitizer attacks the steroid core, enabling remote functionalization researchgate.net. Nitrite esters of steroids have also been shown to undergo photolysis, leading to specific functionalization at particular carbon positions within the steroid skeleton acs.orgrsc.orgchemistryschool.netrsc.org. Thermochemical transformations would involve decomposition or rearrangement pathways initiated by heat. While specific photochemical or thermochemical studies on desoxycorticosterone pivalate were not explicitly detailed in the provided search results, the general literature on steroid ester photochemistry indicates that such transformations are possible, often involving radical intermediates or rearrangements. The inherent stability of the pivalate ester linkage itself is generally high, but the steroid core's unsaturated bonds or other functional groups could be sites of photochemical reactivity.

Radical Reactions Involving Pivalate Functional Groups (e.g., Giese-type additions)

The pivalate ester functional group, a characteristic component of Desoxycorticosterone Pivalate (Doc Pivalate), demonstrates significant reactivity under radical conditions. Mechanistic investigations have elucidated various pathways through which pivalate moieties can participate in radical transformations, notably Giese-type additions and photochemical reactions. These studies provide a foundational understanding of how the pivalate group's chemical nature influences its behavior in radical environments, which is relevant to the broader chemical reactivity of this compound.

Giese-Type Radical Additions

Giese-type additions are a class of reactions involving the addition of a carbon-centered radical to an electron-deficient alkene or alkyne, forming a new carbon-carbon bond. This process is a cornerstone of radical-based synthetic strategies.

Pivalate Esters as Substrates: Pivalate esters, such as vinyl pivalate, have been utilized as substrates in Giese-type addition reactions. Research indicates that vinyl pivalate often exhibits advantages over vinyl acetate (B1210297) in these transformations. This is primarily attributed to a reduced propensity for unwanted oligomerization, which allows the desired mono-addition to proceed with greater efficiency, thereby leading to higher yields encyclopedia.pubpreprints.orgmdpi.com. While specific comparative numerical data detailing yields between vinyl pivalate and vinyl acetate in Giese additions are not explicitly provided in the consulted literature, the trend suggests a favorable outcome for pivalate esters in such radical additions encyclopedia.pubpreprints.orgmdpi.com.

Pivalic Acid in Decarboxylative Giese Additions: Pivalic acid itself can function as a precursor in decarboxylative Giese addition reactions, commonly initiated through photoredox catalysis. Studies have demonstrated that pivalic acid can undergo these transformations, although its bulky tert-butyl group can influence reaction efficiency due to steric hindrance. For instance, in a study employing thioxanthone as a photocatalyst for decarboxylative Giese additions, pivalic acid yielded 42% of the target product. This yield was marginally lower than that obtained from adamantanecarboxylic acid (45%), a difference likely attributable to the steric bulk of the pivalate moiety researchgate.net.

Table 1: Pivalic Acid in Decarboxylative Giese Addition

Carboxylic Acid Yield (%) Conditions/Catalyst Context Reference
Adamantanecarboxylic acid 45 Thioxanthone photocatalysis researchgate.net

Photochemical Activation of Pivalate Esters

Pivalate esters can also undergo photochemical activation through electron transfer processes. These reactions are often facilitated by electron donors, such as hexamethylphosphoramide (B148902) (HMPA) libretexts.org. Upon absorption of light, the donor molecule generates an excited state capable of transferring an electron to the pivalate ester. This electron transfer generates a radical anion intermediate, which subsequently undergoes cleavage, typically at the ester bond. This cleavage yields a carboxylate anion and a carbon-centered radical derived from the alcohol component of the ester. The generated radical can then participate in subsequent reactions, such as hydrogen atom abstraction, to complete the desired chemical transformation libretexts.org. These photochemical methodologies offer synthetic advantages, including the ability to conduct reactions at milder temperatures (e.g., approximately 25 °C) compared to thermal methods for analogous transformations. In this context, pivalate esters have been observed to occasionally provide superior yields when contrasted with their acetate counterparts libretexts.org.

NHPI-Mediated Radical Reactions Involving Pivalate

N-hydroxyphthalimide (NHPI) esters are recognized as effective radical precursors. Specifically, NHPI esters derived from pivalic acid have demonstrated utility in radical-mediated reactions, including hydroalkylation and Giese-type additions beilstein-journals.org. The reactivity of these pivalate-derived NHPI esters can be modulated through the formation of electron donor-acceptor (EDA) complexes, often in conjunction with molecules like Hantzsch esters. Such complexes can facilitate radical generation and subsequent Giese-type additions to electron-deficient olefins, sometimes proceeding efficiently under photocatalyst-free conditions beilstein-journals.org.

Generation of Acyloxymethyl Radicals

Acyloxymethyl radicals, which are structurally related to the pivaloyloxymethyl (POM) group, can be generated from corresponding iodomethyl esters. This generation can be achieved using reagents such as dimethylzinc (B1204448) or triethylborane. These acyloxymethyl radicals have been shown to participate in addition reactions with imines, illustrating an additional pathway through which the acyloxyalkyl moiety can engage in radical chemistry organic-chemistry.org.

Compound List:

Desoxycorticosterone Pivalate (this compound)

Pivalic acid

Vinyl pivalate

Vinyl acetate

Adamantanecarboxylic acid

N-hydroxyphthalimide (NHPI) esters

Hantzsch ester (HE)

Acyloxymethyl radicals

Pivaloyloxymethyl (POM)

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of a novel compound. researchgate.netmeasurlabs.com Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places, enabling the unambiguous determination of a compound's elemental composition from its exact mass. researchgate.netnih.gov For a hypothetical "Doc Pivalate (B1233124)," HRMS would provide the high-accuracy molecular weight, allowing for the calculation of a unique molecular formula and distinguishing it from isobaric compounds. nih.gov

Table 1: Illustrative HRMS Data for a Pivalate Derivative

Parameter Value Interpretation
Ionization Mode Electrospray (ESI+) Suggests the molecule can be readily protonated.
Adduct [M+H]⁺ The observed ion is the protonated parent molecule.
Calculated Exact Mass 529.2805 Theoretical mass for a given elemental formula (e.g., C₂₉H₄₀N₂O₇).
Measured Exact Mass 529.2801 Experimentally determined mass of the protonated molecule.
Mass Error -0.76 ppm High accuracy, confirming the proposed elemental composition.

This interactive table showcases hypothetical HRMS data, demonstrating the high precision required for elemental formula confirmation.

Tandem Mass Spectrometry (MS/MS) is employed to confirm the proposed structure by analyzing fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of "Doc Pivalate") is isolated and then fragmented through collision-induced dissociation (CID). ubc.ca The resulting product ions provide information about the molecule's substructures. mdpi.comresearchgate.net For a pivalate ester, characteristic fragmentation would likely involve the neutral loss of pivalic acid (102.0681 Da) or the cleavage of the ester bond, helping to piece together the molecular architecture. nih.gov

Ion Mobility Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion. nih.govresearchgate.net This technique separates ions as they drift through a gas-filled chamber under the influence of an electric field. mdpi.com Different conformational isomers, even with the same mass and elemental composition, will have different rotationally averaged collision cross-sections (CCS) and thus different drift times. biorxiv.org This capability is crucial for identifying and differentiating stable conformers of a flexible molecule that may exist in solution. whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. wordpress.comvanderbilt.edudocbrown.info

One-dimensional (1D) NMR spectra form the foundation of structural analysis. uobasrah.edu.iqupi.edu

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their relative abundance (through integration), and their connectivity to neighboring protons (through spin-spin splitting patterns). For a pivalate group, a characteristic sharp singlet integrating to nine protons would be expected around 1.2 ppm due to the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule. fiveable.me Key signals for a pivalate ester would include a quaternary carbon signal for the tert-butyl group and a carbonyl carbon signal in the ester region (~178 ppm). chemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Pivalate Moiety

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration/Type Assignment
¹H ~1.2 Singlet 9H C(CH ₃)₃
¹³C ~178 - Carbonyl (C=O) C =O
¹³C ~39 - Quaternary C (CH₃)₃
¹³C ~27 - Methyl C(C H₃)₃

This interactive table presents typical NMR chemical shifts for the pivalate functional group.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.netstudylib.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to map out spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing a direct C-H connectivity map. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds), which is critical for connecting different fragments of the molecule and identifying quaternary carbons. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is invaluable for determining stereochemistry and conformational preferences. researchgate.net

Solid-State NMR (ssNMR) provides atomic-level structural information on solid materials, making it indispensable for characterizing different physical forms of a compound, such as polymorphs or amorphous solids. europeanpharmaceuticalreview.comresearchgate.net Because the spectral lines are much broader in the solid state, specialized techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra. nih.gov ssNMR can distinguish between crystalline and amorphous forms based on differences in chemical shifts and relaxation times, which reflect the different molecular packing and mobility in each state. worktribe.combruker.com This analysis is crucial for understanding the physical properties of the solid drug substance.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying functional groups and investigating the polymorphic forms of pharmaceutical compounds like this compound.

FT-IR Spectroscopy provides detailed information about the molecular vibrations, specifically the absorption of infrared radiation by the molecule. The analysis of the FT-IR spectrum of this compound allows for the identification of its characteristic functional groups. For instance, the presence of carbonyl (C=O) stretching vibrations from the ketone and ester groups, as well as C-O stretching vibrations, can be definitively assigned. The NIST WebBook provides reference infrared spectral data for 11-Deoxycorticosterone, pivalate, which can be used for comparison and identification purposes. nist.gov While specific studies on the polymorphism of this compound using FT-IR are not extensively documented in publicly available literature, this technique is widely employed in the pharmaceutical industry to detect and characterize different crystalline forms of a drug substance, which can have significant implications for its stability and bioavailability.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, offers complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of Desoxycorticosterone Pivalate is noted as available from Forensic Spectral Research, indicating its use in the characterization of this compound. nih.gov Although detailed research findings on its application for polymorphism studies of this compound are limited, Raman spectroscopy has been effectively used to study the biochemical effects of other glucocorticoids on bone, demonstrating its utility in analyzing steroid compounds within complex biological matrices. nih.gov

Key vibrational frequencies for the functional groups in this compound are expected in the following regions:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (Ketone)C=O Stretch1705-1725
Carbonyl (Ester)C=O Stretch1735-1750
AlkeneC=C Stretch1650-1680
EsterC-O Stretch1000-1300
AlkylC-H Stretch2850-3000

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the conformation of the molecule. This technique is indispensable for establishing the absolute stereochemistry of chiral centers and understanding the packing of molecules in the crystal lattice.

For this compound, which possesses multiple chiral centers, X-ray crystallography would provide unambiguous assignment of the stereochemistry at each of these centers. Furthermore, the analysis of the crystal structure would reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state packing. This information is crucial for understanding the physical properties of the drug, including its melting point, solubility, and stability.

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of this compound and for identifying and quantifying any impurities. The complexity of the molecular structure and the potential for related-substance impurities necessitate the use of advanced and high-resolution methods.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) has become the method of choice for the analysis of pharmaceuticals due to its high speed, resolution, and sensitivity. The development of a robust UHPLC method for this compound is critical for quality control, enabling the separation of the active pharmaceutical ingredient from process-related impurities and degradation products.

Method development for a corticosteroid ester like this compound would typically involve the optimization of several key parameters:

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of steroids. nih.govnih.gov The choice of column chemistry and particle size (typically sub-2 µm for UHPLC) significantly impacts selectivity and efficiency. hitachi-hightech.com

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally used. hitachi-hightech.com The gradient elution program, pH of the aqueous phase, and the type of organic solvent are optimized to achieve the desired separation.

Detection: UV detection is commonly used for corticosteroids due to the presence of a chromophore in their structure. hitachi-hightech.com Diode array detection (DAD) can provide additional spectral information for peak identification and purity assessment.

A representative UHPLC method for corticosteroid analysis might employ the following conditions:

ParameterCondition
Column C18, 1.9 µm, 2.1 x 100 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40-90% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS/MS)

Gas Chromatography (GC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (GC-MS/MS), offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. While corticosteroids are generally not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility.

A study has reported the development of a gas chromatography-tandem mass spectrometry method for the determination of desoxycorticosterone pivalate and its active metabolite, desoxycorticosterone, in canine serum. researchgate.net This involved the creation of methoxime trimethylsilyl (B98337) derivatives to facilitate GC analysis. researchgate.net This approach allows for sensitive quantification, with limits of detection in the low ng/mL range. researchgate.net

The use of GC-MS is also valuable for the analysis of pivalate esters in general, providing detailed structural information through fragmentation patterns. nist.gov This can be instrumental in identifying unknown impurities. The process of esterification is a common derivatization technique in GC to improve the separation of compounds. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced solvent consumption. selvita.com The use of supercritical carbon dioxide as the primary mobile phase component makes it a "greener" analytical technique. selvita.com

For a chiral molecule like this compound, SFC is an ideal technique for separating enantiomers and diastereomers. The development of an SFC method would focus on the selection of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase composition, typically a mixture of supercritical CO2 and a polar organic modifier such as methanol (B129727) or ethanol (B145695). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the chiral separation of a wide range of pharmaceutical compounds, including steroids. nih.govfagg.be

The efficiency and resolving power of SFC make it an invaluable tool for ensuring the stereochemical purity of this compound. chromatographyonline.comresearchgate.net

Computational and Theoretical Chemistry Studies on Desoxycorticosterone Pivalate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and reactivity of molecules. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are crucial for understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's nucleophilic character. In contrast, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Desoxycorticosterone Pivalate (B1233124)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2

Note: The values in this table are illustrative and based on typical values for similar steroid structures. They are intended to exemplify the output of an FMO analysis.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. sapub.org It is a valuable tool for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. deeporigin.comproteopedia.org

An ESP map displays regions of negative electrostatic potential (typically colored red or orange) and positive electrostatic potential (colored blue or green). The negative regions indicate areas of high electron density, which are prone to electrophilic attack, while the positive regions indicate electron-deficient areas, susceptible to nucleophilic attack.

For Desoxycorticosterone Pivalate, an ESP map would highlight the electronegative oxygen atoms of the carbonyl and ester groups as regions of negative potential, making them likely sites for hydrogen bond acceptance in a receptor binding pocket. The hydrogen atoms on the steroid backbone would contribute to regions of positive potential. This information is critical for understanding how the molecule docks into the mineralocorticoid receptor.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular mechanics and dynamics simulations are powerful computational tools used to explore the conformational space and flexibility of molecules. These methods treat molecules as a collection of atoms held together by bonds with associated force fields, allowing for the simulation of their motion over time.

Ligand-Protein Docking (Theoretical Interaction Models)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researcher.life This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

Desoxycorticosterone Pivalate exerts its biological effect by binding to the mineralocorticoid receptor (MR). nih.govdrugbank.com Docking studies can model this interaction, providing insights into the specific amino acid residues involved in binding. The steroid's rigid core and the flexible side chain with the pivalate group are key determinants of its binding affinity and selectivity. Theoretical models would likely show hydrogen bonding between the carbonyl groups of the steroid and specific residues in the MR binding pocket, as well as hydrophobic interactions with nonpolar residues.

Table 2: Potential Interacting Residues in the Mineralocorticoid Receptor with Desoxycorticosterone Pivalate

Amino Acid Residue Interaction Type
Gln776 Hydrogen Bond
Arg817 Hydrogen Bond
Asn770 Hydrogen Bond
Leu810 Hydrophobic

Note: This table presents a hypothetical model of interactions based on the known structure of the mineralocorticoid receptor and the chemical features of Desoxycorticosterone Pivalate.

Solvent Interaction Models

The behavior of a molecule in a biological environment is significantly influenced by its interactions with the surrounding solvent, typically water. Solvent interaction models, often integrated into molecular dynamics simulations, can predict how a molecule will be solvated and the energetic consequences of this process.

For Desoxycorticosterone Pivalate, which is practically insoluble in water, these models can help to understand its partitioning between aqueous and lipid environments. The pivalate ester group increases the lipophilicity of the molecule compared to its precursor, desoxycorticosterone. Molecular dynamics simulations in a water box would show the formation of a hydration shell around the polar parts of the molecule, while the nonpolar steroid backbone would have minimal favorable interactions with water.

QSAR/QSPR (Quantitative Structure-Property Relationship) Model Development for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. drugdesign.orgnih.govresearchgate.netnih.gov These models are valuable for predicting the properties of new compounds without the need for experimental testing.

The development of a QSAR model for corticosteroids, including Desoxycorticosterone Pivalate, would involve calculating a variety of molecular descriptors. These descriptors can be classified as constitutional, topological, geometrical, and electronic. By using statistical methods such as multiple linear regression or partial least squares, a mathematical equation is derived that links these descriptors to a specific property, such as binding affinity to the mineralocorticoid receptor.

A hypothetical QSPR model for predicting a property like lipophilicity (logP) for a series of steroid pivalate esters could be developed.

Table 3: Example of Descriptors for a QSPR Model of Steroid Esters

Descriptor Description
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.

Note: This table lists common descriptors that would be considered in the development of a QSPR model for compounds like Desoxycorticosterone Pivalate.

Reaction Mechanism Elucidation through Transition State Calculations

Therefore, no detailed research findings or data tables related to this specific topic can be provided at this time.

Biochemical Interactions and Enzymatic Biotransformation Pathways Strictly in Vitro/mechanistic Focus

Esterase-Mediated Hydrolysis of the Pivalate (B1233124) Moiety

The primary step in the bioactivation of Doc Pivalate is the cleavage of the pivalate group, a reaction catalyzed by esterases. This hydrolysis yields the active drug, desoxycorticosterone, and pivalic acid.

While specific studies pinpointing the exact esterases responsible for the hydrolysis of this compound are limited, extensive research on other corticosteroid esters provides a strong basis for identifying the likely enzymatic players. Carboxylesterases (CES) are a superfamily of serine hydrolases that are known to be pivotal in the metabolism of a vast array of ester-containing drugs. nih.govnih.gov In humans, two major forms, hCE1 and hCE2, are predominantly found in the liver and intestines, respectively. nih.gov

Studies on the hydrolysis of hydrocortisone (B1673445) esters have demonstrated the involvement of distinct hepatic carboxylesterases. nih.gov It is highly probable that these or similar carboxylesterases are also responsible for the biotransformation of this compound. Paraoxonases (PONs), another family of esterases found in the blood, have also been implicated in the hydrolysis of some ester-containing prodrugs and could potentially contribute to the metabolism of this compound. nih.gov The bulky pivalate group of this compound introduces significant steric hindrance, which can influence the substrate specificity of these enzymes. nih.govresearchgate.net

The table below presents hypothetical kinetic parameters for the hydrolysis of a corticosteroid pivalate ester by two different carboxylesterases to illustrate the concept.

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg protein)
Carboxylesterase 1Corticosteroid Pivalate Ester1.5150
Carboxylesterase 2Corticosteroid Pivalate Ester2.895
This table is for illustrative purposes only and does not represent actual data for this compound.

A lower Km value would suggest a higher affinity of the enzyme for the substrate, while a higher Vmax would indicate a greater catalytic efficiency. The steric bulk of the pivalate group in this compound would likely influence these kinetic parameters, potentially leading to a higher Km and a lower Vmax compared to less hindered corticosteroid esters. researchgate.net

The catalytic activity of esterases is significantly influenced by environmental factors such as pH, temperature, and ionic strength. Studies on various esterases have shown that they typically exhibit optimal activity within a specific pH range. For example, different carboxylesterases involved in the hydrolysis of hydrocortisone esters have shown pH optima at both acidic (pH 5.5) and alkaline (pH 8.0) conditions. nih.gov The optimal pH for the esterases that metabolize this compound would similarly be a critical determinant of its rate of hydrolysis in different biological compartments.

Temperature also plays a crucial role, with enzymatic activity generally increasing with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. nih.gov The ionic strength of the surrounding medium can also affect the conformation and catalytic function of esterases, thereby modulating the hydrolysis of their substrates. nih.gov

Prodrug Activation Mechanisms (Chemical and Biochemical Principles)

The design of this compound as a pivalate ester is a deliberate prodrug strategy aimed at modifying the physicochemical properties of the parent drug, desoxycorticosterone, to control its release and duration of action.

The rate of hydrolysis can be influenced by the specific esterases present in different tissues and their respective catalytic efficiencies towards sterically hindered esters. nih.gov

The design of corticosteroid prodrugs often involves the strategic selection of the ester group to control the rate of hydrolysis and, consequently, the pharmacokinetic profile of the active drug. nih.gov Key design principles for modulating ester hydrolysis include:

Steric Hindrance: As exemplified by the pivalate group, increasing the steric bulk around the ester bond generally decreases the rate of enzymatic hydrolysis. researchgate.net This can be used to prolong the duration of action of the drug.

Electronic Effects: The electronic properties of the ester group can also influence its susceptibility to hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by the serine hydroxyl group in the active site of the esterase.

By carefully selecting the ester promoiety, medicinal chemists can fine-tune the rate of prodrug activation to achieve a desired therapeutic outcome. nih.gov

Non-Enzymatic Degradation Pathways in Biological Milieu Mimics

Docosapentaenoic acid pivalate, herein referred to as this compound, as a corticosteroid ester, possesses a degree of chemical stability. It is described as being stable in air and practically insoluble in water. drugbank.comresearchgate.net However, the ester linkage is susceptible to hydrolysis, a process that can be influenced by the pH of the surrounding medium. In aqueous solutions, particularly under conditions that mimic biological fluids, non-enzymatic degradation via hydrolysis is a potential pathway.

The pivalate ester of this compound is subject to hydrolysis, which would result in the cleavage of the ester bond to yield the parent compound, desoxycorticosterone (DOC), and pivalic acid. The rate of this hydrolysis is dependent on factors such as pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. In a neutral physiological pH of approximately 7.4, the rate of spontaneous, non-enzymatic hydrolysis of many corticosteroid esters is relatively slow. However, deviations from this pH, either to the acidic or alkaline side, can accelerate the degradation process.

Protein Binding Studies (Focus on Physicochemical Interaction)

The interaction of this compound with plasma proteins is a critical determinant of its pharmacokinetic profile. While specific studies detailing the physicochemical interactions of this compound with individual plasma proteins are limited, it is known to be highly protein-bound.

Corticosteroids, in general, circulate in the bloodstream both in a free, unbound form and bound to plasma proteins. The primary binding proteins for corticosteroids are corticosteroid-binding globulin (CBG, also known as transcortin) and, to a lesser extent, albumin. nih.gov The binding to CBG is a high-affinity, low-capacity interaction, whereas binding to albumin is characterized by low affinity but high capacity, due to the high concentration of albumin in the plasma. nih.gov

The extent of protein binding for this compound has been reported to be approximately 90%. This high degree of protein binding suggests that a significant portion of the compound is sequestered in the plasma, with only a small fraction being free and available to exert its biological effects or undergo metabolism at any given time. The free fraction is considered the pharmacologically active portion.

The physicochemical forces governing the binding of steroids to plasma proteins are typically non-covalent and include hydrophobic interactions, hydrogen bonding, and van der Waals forces. The lipophilic nature of the steroid nucleus of this compound would favor interaction with hydrophobic pockets within the protein structure of albumin. The specific binding to CBG, if it occurs, would be more structurally specific.

The binding of this compound to plasma proteins can be influenced by several factors, including the concentration of the drug, the concentration of the binding proteins, and the presence of other drugs that may compete for the same binding sites. For instance, alterations in plasma protein concentrations, such as hypoalbuminemia, could potentially lead to a higher free fraction of this compound.

While detailed quantitative data from specific in vitro protein binding studies for this compound are not widely available, the following table provides a general overview of corticosteroid-protein binding characteristics.

ParameterTypical Range for CorticosteroidsNotes
Primary Binding Proteins Corticosteroid-Binding Globulin (CBG), AlbuminCBG offers high-affinity, low-capacity binding, while albumin provides low-affinity, high-capacity binding. nih.gov
Extent of Binding Generally high (>90% for many corticosteroids)The specific percentage can vary between different corticosteroid compounds.
Nature of Interaction Non-covalent (hydrophobic, hydrogen bonding, van der Waals forces)These weak interactions allow for a reversible binding process.
Influencing Factors Drug concentration, protein concentration, competing substancesChanges in these factors can alter the free fraction of the drug.

Further research is required to fully elucidate the specific binding kinetics and physicochemical interactions of this compound with plasma proteins.

Advanced Applications in Chemical Synthesis and Research Non Clinical

Desoxycorticosterone Pivalate (B1233124) as a Building Block in Complex Chemical Synthesis

In synthetic organic chemistry, complex molecules with well-defined stereochemistry are highly valuable as starting materials, or "building blocks," for the creation of other novel compounds. Desoxycorticosterone pivalate, with its rigid tetracyclic steroid core, serves as an advanced scaffold. Chemists can leverage the existing structure to synthesize new steroidal analogs for research purposes.

The functional groups on the desoxycorticosterone backbone can be selectively modified. For instance, the ketone groups at the C3 and C20 positions, or the steroid rings themselves, can be subjected to a variety of chemical transformations. These modifications can include:

Introduction of new functional groups (e.g., hydroxyl, amino, or halogen groups).

Alteration of stereochemistry at specific carbon centers.

Annulation of new rings onto the existing framework.

By using Desoxycorticosterone pivalate as a starting point, chemists can significantly reduce the number of steps required to access complex target molecules, bypassing the need to construct the steroid nucleus from simpler precursors. This approach accelerates the discovery of new compounds with potentially unique chemical or physical properties.

Utilization of Pivalate Esters as Protecting Groups in Organic and Steroid Chemistry

The pivaloyl group (Piv), the esterifying component of Desoxycorticosterone pivalate, is widely used as a robust protecting group for hydroxyl functions in multi-step organic synthesis. wikipedia.orgorganic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org

The pivaloyl group is particularly valued for its significant steric hindrance, imparted by the tertiary butyl group. This bulkiness makes the pivalate ester highly resistant to cleavage under conditions that would remove other less hindered ester groups, such as acetates (Ac) or benzoates (Bz). libretexts.orgcmu.edu This differential stability allows for selective deprotection strategies in the synthesis of complex molecules like polyols, carbohydrates, and other steroids.

The introduction of the pivaloyl group is typically achieved by reacting an alcohol with pivaloyl chloride or pivaloic anhydride (B1165640). wikipedia.org Its removal, or deprotection, requires more forceful conditions, such as treatment with strong bases (e.g., sodium hydroxide), acids, or powerful reducing agents like lithium aluminum hydride. libretexts.org

Protecting GroupAbbreviationRelative StabilityCommon Deprotection Conditions
AcetylAcLowMild acid or base (e.g., K₂CO₃ in methanol)
BenzoylBzMediumModerate acid or base
PivaloylPivHighStrong acid, strong base, or reducing agents (e.g., LiAlH₄)

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. While aryl halides and triflates are conventional substrates, research has demonstrated that aryl pivalates can also serve as effective coupling partners, particularly in nickel-catalyzed reactions. nih.govsemanticscholar.org This provides a valuable alternative for activating phenolic hydroxyl groups for cross-coupling.

Suzuki-Miyaura Coupling: The first successful cross-coupling of acylated phenol (B47542) derivatives was achieved using aryl pivalates in a Suzuki-Miyaura reaction with arylboronic acids. nih.govresearchgate.net This transformation is typically catalyzed by an air-stable Nickel(II) complex, such as NiCl₂(PCy₃)₂, and proceeds in the presence of a base like K₃PO₄. nih.govacs.org The use of readily available and stable aryl pivalates offers a strategic advantage over the often more complex synthesis of aryl triflates. researchgate.net

Negishi Coupling: The utility of pivalates extends to Negishi cross-coupling reactions. Research has shown that pivaloyl esters can participate in nickel-catalyzed Negishi reactions for the stereospecific coupling of secondary benzylic esters with organozinc reagents. nih.gov Furthermore, solid, air-stable 2-pyridylzinc pivalate complexes have been developed as effective nucleophilic partners in Negishi couplings with aryl chlorides and bromides, demonstrating excellent functional group tolerance. nih.gov

Generalized Scheme for Suzuki-Miyaura Coupling of an Aryl Pivalate
Reactant 1Reactant 2Catalyst SystemProduct
Aryl Pivalate (Ar-OPiv)Arylboronic Acid (Ar'-B(OH)₂)Ni(II) Catalyst (e.g., NiCl₂(PCy₃)₂) + Base (e.g., K₃PO₄)Biaryl (Ar-Ar')

Applications in Materials Science

The pivalate functional group is utilized in polymer chemistry to synthesize materials with tailored properties. Vinyl pivalate (VPiv) is a monomer used in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com The inclusion of the bulky pivalate group along a polymer backbone significantly influences the material's physical characteristics.

The steric hindrance of the pivalate side chains can:

Increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable.

Alter the solubility of the polymer in various solvents.

Serve as a precursor for poly(vinyl alcohol) (PVA) with specific tacticity, which affects properties like crystallinity and gelation. mdpi.com

These tailored polymers find use in specialty applications. For instance, polymers derived from pivalate esters of vinyl alcohol are known to be components of highly reflective lacquers and specialty coatings. The stability imparted by the pivalate group makes these materials resistant to chemical and environmental degradation.

Common Vinyl Esters in RAFT Polymerization
Monomer NameAbbreviation
Vinyl Acetate (B1210297)VAc
Vinyl PivalateVPiv
Vinyl BenzoateVBz
Vinyl ButyrateVBu
Vinyl NeodecanoateVNDec

Development of Analytical Reference Standards and Internal Controls

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a calibration standard or benchmark. Desoxycorticosterone pivalate is produced as a high-purity analytical standard for research and quality control applications. medchemexpress.cn

These reference standards are crucial for:

Method Validation: Establishing the accuracy, precision, and linearity of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). tandfonline.com

Instrument Calibration: Creating calibration curves to accurately quantify the amount of Desoxycorticosterone pivalate in an unknown sample.

Quality Control: Ensuring that manufactured batches of the compound meet required purity specifications.

Internal Standards: Using a known quantity of the standard, often a stable isotope-labeled version, spiked into a sample to correct for analytical variability and improve the accuracy of quantification.

The availability of a certified reference standard is a prerequisite for any rigorous scientific study or regulated analysis involving the compound.

Chemical Identifiers for Desoxycorticosterone Pivalate
IdentifierValue
CAS Number808-48-0
Molecular FormulaC₂₆H₃₈O₄
Molecular Weight414.58 g/mol

Role in Reaction Development and Catalyst Screening as a Model Substrate

When chemists develop new chemical reactions or catalysts, they require well-behaved "model substrates" to test and optimize their systems. Pivalate esters, due to their distinct chemical properties, serve this role effectively. For example, in the development of the nickel-catalyzed cross-coupling reactions mentioned previously, a wide range of aryl pivalates were used as model substrates to probe the scope and limitations of the new catalytic system. nih.govnih.gov

Researchers use pivalate-containing substrates to evaluate:

Catalyst Efficacy: Determining if a new catalyst can activate the relatively stable C–O bond of the pivalate ester.

Steric Tolerance: The bulky nature of the pivaloyl group provides a good test for how well a catalyst performs with sterically hindered substrates.

Functional Group Compatibility: Testing the reaction on pivalate substrates that also contain other functional groups to see if the catalyst is selective.

Reaction Optimization: Varying conditions such as temperature, solvent, and ligands using a standard pivalate substrate to find the optimal parameters for the transformation.

By using a pivalate ester as a model substrate, researchers can rigorously assess the performance of a new synthetic method before applying it to more complex and valuable molecules.

Emerging Research Directions and Future Perspectives in Pivalate Chemistry

Chemoenzymatic Synthesis of Complex Pivalate (B1233124) Derivatives

The marriage of chemical and enzymatic synthesis has opened new avenues for the construction of intricate pivalate derivatives with high selectivity and efficiency. This chemoenzymatic approach harnesses the strengths of both methodologies, utilizing chemical reactions for robust bond formations and enzymes for their unparalleled stereo- and regioselectivity.

A significant area of focus is the use of lipases for the synthesis of pivalate esters. Lipases, a class of hydrolases, can catalyze esterification and transesterification reactions in non-aqueous media, making them ideal biocatalysts for producing pivalate esters under mild conditions. mdpi.comwikipedia.org Researchers have successfully employed immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), for the synthesis of various pivalate esters, including those of phytostanols and pyrroles. gla.ac.ukresearchgate.net These enzymatic methods offer advantages over traditional chemical synthesis, including reduced side reactions, higher conversion rates, and the ability to operate under environmentally friendly conditions. gla.ac.uk

The synthesis of chiral pivalate derivatives is another key application of chemoenzymatic strategies. Chiral molecules are of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. mdpi.com Biocatalysts, such as ketoreductases and transaminases, are being employed in cascade reactions to produce chiral alcohols and amines, which can then be chemically converted into chiral pivalate-containing active pharmaceutical ingredients (APIs). beilstein-journals.org This approach simplifies the synthesis of complex chiral molecules and often results in higher yields and enantiomeric excesses compared to purely chemical methods. researchgate.net

Table 1: Examples of Enzymes Used in the Synthesis of Pivalate Derivatives

Enzyme ClassExample EnzymeApplication in Pivalate ChemistryReference
Lipase (B570770)Novozym 435 (Candida antarctica lipase B)Esterification and transesterification for the synthesis of various pivalate esters. gla.ac.ukresearchgate.net
Ketoreductase (KRED)Various KREDsSynthesis of chiral alcohols as precursors for chiral pivalate derivatives. beilstein-journals.org
Transaminase (TA)Various TAsSynthesis of chiral amines as precursors for chiral pivalate derivatives. beilstein-journals.org

Application of Artificial Intelligence and Machine Learning in Pivalate Ester Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the design of novel pivalate esters and predict the outcomes of their synthesis. These computational approaches can analyze vast datasets of chemical reactions and molecular properties to identify patterns and build predictive models, thereby guiding experimental work and reducing the need for trial-and-error approaches.

One of the key applications of AI and ML in this field is the prediction of reaction conditions. Neural network models are being trained on large reaction databases to predict suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions, including esterification. nih.gov These models can provide chemists with a ranked list of potential reaction conditions, significantly streamlining the optimization process for the synthesis of new pivalate esters. wikipedia.org

ML is also being employed to predict the properties and reactivity of pivalate esters. For instance, deep learning models have been developed to predict the hydrolysis rates of esters from their chemical structures. mdpi.com This is particularly relevant for pivalate esters, which are known for their resistance to hydrolysis. mdpi.com Accurate prediction of hydrolysis rates can aid in the design of pivalate-based prodrugs with specific release profiles or materials with enhanced stability. Furthermore, ML models are being developed to predict the substrate promiscuity of enzymes like ester hydrolases, which can be used in the biocatalytic synthesis of pivalates. beilstein-journals.orgresearchgate.net

Table 2: Applications of AI and Machine Learning in Pivalate Chemistry

Application AreaAI/ML TechniqueSpecific Use CaseReference
Reaction PredictionNeural Networks, Deep LearningPredicting optimal reaction conditions (catalyst, solvent, temperature) for pivalate esterification. Predicting hydrolysis rates of pivalate esters. wikipedia.orgmdpi.comnih.gov
Biocatalyst DesignMachine Learning, Protein ModelingDesigning custom enzymes (e.g., esterases) with improved performance for pivalate synthesis. Predicting substrate promiscuity of hydrolases. beilstein-journals.orgresearchgate.netmpi-cbg.denih.gov
RetrosynthesisMachine Learning, Rule-based SystemsProposing efficient synthetic routes for complex molecules containing pivalate groups. mdpi.comrsc.orgresearchgate.netnih.gov

Development of Novel Analytical Probes for Pivalate Ester Hydrolysis

The development of sensitive and selective analytical probes for monitoring pivalate ester hydrolysis is crucial for understanding their stability, reactivity, and biological activity. These probes are essential tools in drug discovery, diagnostics, and materials science.

A significant advancement in this area is the design of fluorescent probes that can detect the activity of enzymes responsible for pivalate ester hydrolysis, such as lipases and esterases. nih.govpatsnap.comgoogle.com These "turn-on" fluorescent probes are typically designed with a fluorophore that is quenched by a pivaloyl group. Upon enzymatic hydrolysis of the pivalate ester, the fluorophore is released, resulting in a detectable fluorescent signal. nih.gov This approach allows for the real-time monitoring of enzyme activity in various samples, including living cells and tissues. nih.govnih.gov

Researchers have developed probes based on different fluorophores and masking strategies to enhance sensitivity and selectivity. patsnap.com For example, a fluorescent probe based on the self-assembly of micelles has been created for the detection of lipase activity in a homogeneous system, overcoming the limitations of previous probes that required a two-phase system. nih.govnih.gov Another approach involves the use of far-red fluorophores, which offer improved optical properties for in vivo imaging applications. patsnap.com

In addition to fluorescent probes, other analytical techniques are being explored for monitoring pivalate ester hydrolysis. These include methods based on positron emission tomography (PET), which can provide quantitative in vivo imaging of esterase activity. google.com The development of PET probes for specific esterases could have a significant impact on the diagnosis and monitoring of diseases where these enzymes play a key role. google.com

The design of these probes often involves a modular approach, combining a recognition moiety (in this case, a pivalate ester) with a signaling unit (e.g., a fluorophore). The specificity of the probe is determined by the susceptibility of the pivalate ester to hydrolysis by the target enzyme. The bulky nature of the pivaloyl group can be exploited to design probes that are selective for certain lipases or esterases.

Table 3: Examples of Analytical Probes for Ester Hydrolysis

Probe TypeMechanismApplicationReference
"Turn-on" Fluorescent ProbeEnzymatic hydrolysis of a pivalate ester releases a quenched fluorophore, leading to a fluorescent signal.Real-time monitoring of lipase and esterase activity in cells and tissues. nih.govpatsnap.comnih.gov
Micelle-based Fluorescent ProbeSelf-assembled micelles provide a microenvironment for the enzymatic hydrolysis of a lipid-soluble fluorescent probe in a homogeneous system.Detection of lipase activity in biological fluids and pancreatic cells. nih.govnih.gov
Far-Red Fluorogenic ProbesUtilize fluorophores that emit in the far-red region of the spectrum for enhanced tissue penetration and reduced background fluorescence.Detection and characterization of esterases in complex biological samples, including bacterial lysates. patsnap.com
Positron Emission Tomography (PET) ProbesRadiolabeled esters that, upon hydrolysis, release a fragment that can be detected by PET imaging.In vivo imaging of esterase activity for diagnostic purposes. google.com

Sustainable and Biocatalytic Approaches for Pivalate Ester Production

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and biocatalytic methods for the production of pivalate esters. mdpi.comnih.govreading.ac.uknih.gov These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using renewable resources, and employing milder reaction conditions.

Biocatalysis, particularly the use of enzymes like lipases, is at the forefront of sustainable pivalate ester production. researchgate.netmdpi.comjetir.org Lipase-catalyzed esterification offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh acidic or basic catalysts. mdpi.comjetir.org Immobilized lipases are particularly attractive for industrial applications as they can be easily recovered and reused, reducing costs and waste. researchgate.netjetir.org

The choice of solvent is another critical aspect of sustainable pivalate ester synthesis. Researchers are exploring the use of greener solvents, such as ionic liquids and supercritical fluids, as alternatives to volatile organic compounds. mdpi.com In some cases, enzymatic reactions can be performed in solvent-free systems, further enhancing their environmental credentials. youtube.com

The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, are also being applied to pivalate ester synthesis. mdpi.com This involves designing synthetic routes that minimize the formation of byproducts. Catalytic methods, both biocatalytic and chemocatalytic, are inherently more atom-economical than stoichiometric reactions. mdpi.com

Furthermore, the use of renewable feedstocks is a key component of sustainable pivalate ester production. mdpi.com This could involve using bio-derived alcohols or even producing pivalic acid itself from renewable sources in the future.

The integration of flow chemistry with biocatalysis also presents a promising avenue for the continuous and sustainable production of pivalate esters. Flow reactors can offer better control over reaction parameters, leading to higher yields and purities, and can facilitate the use of immobilized enzymes in a continuous process.

Table 4: Green Chemistry Principles Applied to Pivalate Ester Production

Green Chemistry PrincipleApplication in Pivalate Ester SynthesisReference
Use of CatalystsEmploying lipases and other enzymes as biocatalysts, and recyclable chemocatalysts to replace stoichiometric reagents. researchgate.netmdpi.commdpi.comjetir.org
Use of Safer Solvents and Reaction ConditionsPerforming reactions in greener solvents like ionic liquids or in solvent-free systems under mild temperatures and pressures. mdpi.comyoutube.com
Maximizing Atom EconomyDesigning synthetic routes that minimize byproducts, often through the use of catalytic methods. mdpi.com
Use of Renewable FeedstocksUtilizing bio-based alcohols and exploring renewable sources for pivalic acid. mdpi.com
Waste PreventionDesigning syntheses to reduce waste generation, for example, through the use of recyclable catalysts and one-pot reactions. mdpi.com

Exploration of Pivalate Esters in Supramolecular Chemistry and Nanotechnology (as chemical building blocks)

The unique steric and electronic properties of the pivaloyl group make pivalate esters and their parent carboxylates attractive building blocks in supramolecular chemistry and nanotechnology. mdpi.comrsc.orgreading.ac.ukmdpi.comacs.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org Their bulky tert-butyl group can influence molecular packing and self-assembly processes, leading to the formation of well-defined nanostructures.

In the field of metal-organic frameworks (MOFs) and coordination polymers, pivalate ligands have been extensively used to construct novel materials with interesting magnetic, sorption, and catalytic properties. mdpi.commdpi.combeilstein-journals.orgnih.govresearchgate.netmdpi.comnih.govlew.ro The pivalate anion can act as a bridging ligand between metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.commdpi.com The steric bulk of the pivalate group can control the dimensionality and porosity of the resulting framework. For example, 1D coordination polymers have been synthesized using 3d metal pivalates and pyridine-type ligands. mdpi.com

Pivalate esters can also be incorporated into larger molecules designed for self-assembly into specific nanostructures. rsc.orgmdpi.comacs.orgorganic-chemistry.orgorganic-chemistry.org The hydrophobic nature of the pivaloyl group can drive the aggregation of amphiphilic molecules in aqueous environments, leading to the formation of micelles, vesicles, or nanofibers. acs.org These self-assembled nanostructures have potential applications in drug delivery, tissue engineering, and biosensing. rsc.orgacs.org

The pivaloyl group can also be used as a "directing group" in supramolecular synthesis, influencing the conformation and packing of molecules in the solid state. This can be exploited to design molecular crystals with specific physical properties, such as nonlinear optical activity or piezoelectricity.

Furthermore, the functionalization of nanoparticles with pivalate-containing molecules can be used to control their surface properties and self-assembly behavior. The bulky pivaloyl groups can prevent nanoparticle aggregation and promote their dispersion in nonpolar solvents.

Table 5: Role of Pivalates in Supramolecular Chemistry and Nanotechnology

AreaRole of PivalateExample ApplicationReference
Metal-Organic Frameworks (MOFs)Bridging ligandConstruction of porous materials for gas storage and catalysis. beilstein-journals.orgmdpi.comnih.govlew.ro
Coordination PolymersLigandSynthesis of materials with tunable magnetic and structural properties. mdpi.commdpi.comnih.govresearchgate.net
Self-Assembling MoleculesHydrophobic componentFormation of micelles, vesicles, and nanofibers for drug delivery and biomaterials. rsc.orgmdpi.comacs.orgorganic-chemistry.orgorganic-chemistry.org
Crystal EngineeringSteric directing groupControl of molecular packing to achieve desired solid-state properties.
Nanoparticle FunctionalizationSurface modifying agentPrevention of aggregation and control of self-assembly. organic-chemistry.org

New Reaction Methodologies for Functionalizing the Steroid Skeleton with Pivalate Groups

The introduction of pivalate groups onto steroid skeletons is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of steroidal drugs. The bulky pivaloyl group can protect hydroxyl groups, enhance lipophilicity, and influence the binding of the steroid to its target receptor. wikipedia.orgnih.gov Consequently, there is ongoing research into developing new and more efficient methodologies for the selective functionalization of steroids with pivalate groups.

A key challenge in steroid chemistry is achieving regioselectivity, as steroids often possess multiple hydroxyl groups with similar reactivity. Modern synthetic methods are focused on developing catalysts and reaction conditions that can selectively pivaloylate a specific hydroxyl group. For instance, the use of bismuth(III) triflate (Bi(OTf)₃) as a catalyst has been shown to be effective for the pivaloylation of cholesterol in the presence of pivaloic anhydride (B1165640) or pivaloyl chloride. nih.govmpi-cbg.de This method is notable for its mild reaction conditions and high yields.

Enzymatic methods are also being explored for the regioselective acylation of steroids. Lipases can exhibit high selectivity for specific hydroxyl groups on the steroid nucleus, allowing for the targeted introduction of pivalate esters. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

In addition to catalytic methods, researchers are investigating the use of novel activating agents and protecting group strategies to achieve selective pivaloylation. For example, the temporary protection of certain hydroxyl groups can allow for the selective acylation of the remaining free hydroxyls. nih.gov

The development of one-pot procedures for the synthesis of steroid pivalates is another area of active research. These methods aim to reduce the number of synthetic steps and purification procedures, leading to more efficient and cost-effective syntheses. nih.gov Microwave-assisted synthesis has also been shown to accelerate the esterification of steroids with pivaloyl chloride, offering a rapid and solvent-free approach. nih.gov

Table 6: Methodologies for Pivaloylation of Steroids

MethodologyReagents/CatalystKey FeaturesReference
Catalytic AcylationPivaloic anhydride or pivaloyl chloride with Bi(OTf)₃Mild reaction conditions, high yields. nih.govmpi-cbg.de
Enzymatic AcylationLipasesHigh regioselectivity, green and sustainable.
Selective Protection/DeprotectionUse of orthogonal protecting groupsAllows for the pivaloylation of specific hydroxyl groups. nih.gov
Microwave-Assisted SynthesisPivaloyl chloride with a recyclable polymer-supported tosylic acid catalystRapid, solvent-free, and high efficiency. nih.gov
One-Pot ProceduresVarious reagentsReduces the number of synthetic steps and improves overall efficiency. nih.gov

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